Cas no 2171529-03-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
- EN300-1551668
- 2171529-03-4
-
- インチ: 1S/C25H25N3O5S/c1-15(10-23(29)28-22(24(30)31)11-16-12-26-14-34-16)27-25(32)33-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,14-15,21-22H,10-11,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: QGQAGUPEMADCRC-UHFFFAOYSA-N
- ほほえんだ: S1C=NC=C1CC(C(=O)O)NC(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 479.15149208g/mol
- どういたいしつりょう: 479.15149208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 146Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551668-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1551668-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1551668-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1551668-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1551668-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 5000mg |
$3065.0 | 2023-09-25 | ||
Enamine | EN300-1551668-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 500mg |
$1014.0 | 2023-09-25 | ||
Enamine | EN300-1551668-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 250mg |
$972.0 | 2023-09-25 | ||
Enamine | EN300-1551668-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1551668-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1551668-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171529-03-4 | 50mg |
$888.0 | 2023-09-25 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acidに関する追加情報
Compound CAS No 2171529-03-4: 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino butanamido 3-(1,3-thiazol-5-yl)propanoic Acid
The compound with CAS number 2171529-03-4, named 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino butanamido 3-(1,3-thiazol-5-yl)propanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and an amide linkage. These structural features make it a valuable tool in peptide synthesis and drug discovery.
Recent studies have highlighted the importance of the Fmoc group in protecting amino functionalities during peptide synthesis. The Fmoc group is known for its stability under basic conditions and ease of removal under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The presence of the thiazole ring adds another layer of complexity to this compound, as thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This combination of functional groups positions the compound as a promising candidate for further research in drug development.
The propanoic acid moiety in the molecule serves as a versatile platform for further chemical modifications. By attaching different substituents to this moiety, researchers can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of such compounds to various protein targets, facilitating the design of more effective drugs.
Moreover, the butanamido group in the compound contributes to its solubility and bioavailability. This group acts as a linker between the Fmoc and thiazole moieties, ensuring that the molecule maintains its structural integrity while interacting with biological systems. The interplay between these functional groups has been extensively studied in recent years, with researchers focusing on how these interactions influence the compound's stability and efficacy.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been shown to significantly improve the yield and purity of such compounds. This approach not only accelerates the reaction process but also reduces the formation of unwanted byproducts, making it a preferred method in modern organic synthesis.
Looking ahead, the potential applications of this compound are vast. Its structure suggests that it could serve as a lead compound for developing new therapeutic agents targeting various diseases. For instance, its thiazole moiety could be exploited to design antiviral drugs, while its Fmoc group could be utilized to enhance the delivery of peptide-based therapeutics. Collaborative efforts between chemists and biologists are essential to fully harness the potential of this compound.
In conclusion, compound CAS No 2171529-03-4 represents a cutting-edge advancement in organic chemistry. Its unique structure combines several functional groups that offer immense possibilities for drug discovery and development. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future therapeutic strategies.
2171529-03-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid) 関連製品
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